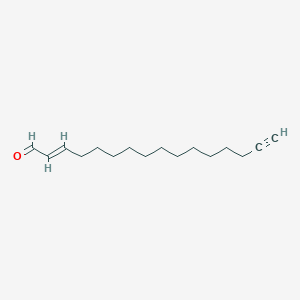

2E-hexadecen-15-ynal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-Hexadécénal Alkyne est un composé organique qui présente à la fois un groupe aldéhyde et un groupe alkyne. La présence de ces groupes fonctionnels en fait un composé polyvalent en synthèse organique et dans diverses réactions chimiques. Le composé est caractérisé par une longue chaîne carbonée avec une double liaison en configuration (E), ce qui signifie que les substituants de chaque côté de la double liaison sont situés sur des côtés opposés.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'(E)-2-Hexadécénal Alkyne implique généralement les étapes suivantes :

Formation du groupe Alkyne : Le groupe alkyne peut être introduit par la déshydrohalogénation de dihalogénures vicinaux ou de dihalogénures géminaux en utilisant des bases fortes comme l'amidure de sodium dans l'ammoniac liquide.

Introduction du groupe Aldéhyde : Le groupe aldéhyde peut être introduit par l'oxydation d'alcools primaires en utilisant des réactifs comme le chlorochromate de pyridinium (PCC) ou la périodinane de Dess-Martin.

Méthodes de production industrielle

Dans les environnements industriels, la production de (E)-2-Hexadécénal Alkyne peut impliquer des méthodes plus efficaces et évolutives, telles que :

Processus catalytiques : Utilisation de catalyseurs métalliques pour faciliter la formation des groupes alkyne et aldéhyde.

Réacteurs à écoulement continu : Utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement.

Analyse Des Réactions Chimiques

Types de réactions

(E)-2-Hexadécénal Alkyne subit divers types de réactions chimiques, notamment :

Réactions d'addition : Le groupe alkyne peut participer à des réactions d'addition avec des halogénures d'hydrogène (HX) et des halogènes (X₂) pour former des dihalogénures.

Réactions d'oxydation : Le groupe aldéhyde peut être oxydé en acides carboxyliques en utilisant des oxydants comme le permanganate de potassium (KMnO₄) ou l'ozone (O₃).

Réactions de réduction : Le groupe alkyne peut être réduit en alcènes ou en alcanes en utilisant de l'hydrogène gazeux (H₂) en présence de catalyseurs métalliques tels que le palladium sur carbone (Pd/C) ou le catalyseur de Lindlar.

Réactifs et conditions courants

Hydrogénation : H₂ avec Pd/C ou catalyseur de Lindlar.

Oxydation : KMnO₄ ou O₃.

Addition : HX ou X₂.

Principaux produits formés

Dihalogénures : Issus de réactions d'addition avec HX ou X₂.

Acides carboxyliques : Issus de l'oxydation du groupe aldéhyde.

Alcènes/Alcanes : Issus de la réduction du groupe alkyne.

Applications de la recherche scientifique

(E)-2-Hexadécénal Alkyne présente plusieurs applications de recherche scientifique, notamment :

Synthèse organique : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Pharmaceutiques : Applications potentielles dans le développement de médicaments en raison de ses groupes fonctionnels réactifs.

Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.

Études biologiques : Étudié pour son activité biologique et son utilisation potentielle dans les tests biochimiques.

Mécanisme d'action

Le mécanisme d'action de (E)-2-Hexadécénal Alkyne implique ses groupes fonctionnels réactifs :

Applications De Recherche Scientifique

(E)-2-Hexadecenal Alkyne has several scientific research applications, including:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential applications in drug development due to its reactive functional groups.

Material Science: Utilized in the development of novel materials with unique properties.

Biological Studies: Investigated for its biological activity and potential use in biochemical assays.

Mécanisme D'action

The mechanism of action of (E)-2-Hexadecenal Alkyne involves its reactive functional groups:

Comparaison Avec Des Composés Similaires

Composés similaires

1-Hexyne : Un alkyne avec une longueur de chaîne carbonée similaire mais dépourvu de groupe aldéhyde.

Hexadécanal : Un aldéhyde avec une longueur de chaîne carbonée similaire mais dépourvu de groupe alkyne.

2-Hexadécénal : Un aldéhyde avec une structure similaire mais dépourvu de groupe alkyne.

Unicité

(E)-2-Hexadécénal Alkyne est unique en raison de la présence à la fois d'un groupe alkyne et d'un groupe aldéhyde, ce qui lui permet de participer à un large éventail de réactions chimiques et en fait un composé précieux en chimie synthétique.

Activité Biologique

Introduction

2E-Hexadecen-15-ynal, also known as (E)-2-hexadecenal alkyne, is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, cellular effects, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with an alkyne functional group. Its chemical structure can be represented as follows:

This compound is soluble in various organic solvents such as DMSO and ethanol, indicating its potential for bioavailability in biological systems.

Target Interactions

The biological activity of this compound primarily involves its interaction with cellular targets, leading to significant biochemical changes. It has been shown to induce cytoskeletal reorganization, resulting in cell rounding and detachment from the extracellular matrix. This effect is crucial for understanding its role in apoptosis (programmed cell death), which is mediated through various signaling pathways.

Biochemical Pathways

The compound affects the sphingolipid degradation pathway, which is vital for maintaining cellular homeostasis. By modulating this pathway, this compound can influence cell survival and proliferation.

Cellular Effects

Research indicates that this compound induces apoptosis in various cell types. The mechanism involves the activation of caspases, which are essential for executing the apoptotic program. Additionally, it has been observed to alter glycerolipid contents in cells, impacting membrane integrity and function.

Pharmacological Applications

The unique properties of this compound suggest several potential applications:

- Anticancer Activity : The compound's ability to induce apoptosis makes it a candidate for cancer therapy. Studies have shown that it can inhibit the growth of cancer cells through apoptotic pathways.

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound might also possess such properties .

Study on Apoptotic Induction

In a controlled study examining the effects of this compound on HeLa cells (a human cervical cancer cell line), researchers employed the MTT assay to measure cell viability. The results indicated a significant reduction in cell proliferation at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM. This suggests a potent apoptotic effect at relatively low concentrations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 30 | 60 |

| 50 | 30 |

| 100 | 10 |

Antimicrobial Activity Assessment

Another study investigated the antimicrobial properties of compounds related to this compound. The results demonstrated effective inhibition against several bacterial strains, indicating potential use as a natural antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Propriétés

IUPAC Name |

(E)-hexadec-2-en-15-ynal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJVPCWLLYHNGE-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCCC/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.